molecular formula C18H21NOS B2577964 N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1049554-15-5

N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2577964
CAS No.: 1049554-15-5
M. Wt: 299.43
InChI Key: YJKKYXHFTUNORP-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides These compounds are characterized by the presence of a carboxamide group (-CONH2) attached to a cyclopentane ring, which is further substituted with an ethylphenyl and a thiophenyl group

Properties

IUPAC Name

N-(2-ethylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-2-14-8-3-4-9-15(14)19-17(20)18(11-5-6-12-18)16-10-7-13-21-16/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKKYXHFTUNORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a substitution reaction using thiophene and a suitable electrophile.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nucleophilically substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or altering the function of cellular components. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide: can be compared with other carboxamides that have similar structural features but different substituents.

    Thiophenyl derivatives: Compounds with thiophenyl groups attached to different core structures.

    Cyclopentane carboxamides: Compounds with a cyclopentane ring and a carboxamide group but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a thiophene moiety and an ethylphenyl group, which contributes to its unique biological profile. The molecular formula is C15H17NOSC_{15}H_{17}NOS, and it has been characterized for its interactions at the molecular level.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiophene ring enhances lipophilicity and facilitates membrane permeability, while the carboxamide group may participate in hydrogen bonding, influencing binding affinity to target proteins.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, thiosemicarbazones and their metal complexes have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that modifications of the thiophene-cyclopentane structure may yield compounds with enhanced activity.

Compound NameCell Line TestedIC50 (µM)Selectivity Index
This compoundHeLa (cervical cancer)TBDTBD
N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamideBxPC-3 (pancreatic cancer)0.50 ± 0.02>3
Copper(II) complex of thiosemicarbazoneRD (muscle rhabdomyosarcoma)16.2 ± 0.3TBD

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Studies indicate that derivatives with thiophene groups can effectively inhibit enzymes involved in cancer progression, making them promising candidates for drug development.

Study on Antiproliferative Activity

A recent study evaluated the biological activity of various cyclopentane derivatives, including those similar to this compound. The results indicated that modifications to the cyclopentane structure could significantly enhance antiproliferative activity against specific cancer cell lines.

"The introduction of different substituents on the cyclopentane core has been shown to modulate biological activity, particularly in anticancer assays" .

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